1-(4-hydroxyphenyl)butan-2-one, also known as 4-(4-hydroxyphenyl)-butan-2-one or raspberry ketone, is a natural phenolic compound primarily recognized for its characteristic raspberry aroma. [, , , ] It is a significant fragrance component found in raspberries and is widely utilized as a natural flavoring agent in the food and sports industries. [, ] Beyond its aromatic properties, 1-(4-hydroxyphenyl)butan-2-one is also a subject of investigation for its potential biological activities and applications in various scientific fields. [, , , , , , , , , , , , , , , , , , , , , , , , , , , ]
In chemical terms, 1-(4-hydroxyphenyl)butan-2-one belongs to the class of phenolic compounds and can be categorized under ketones due to the presence of the carbonyl group () adjacent to a hydroxyphenyl group. Its chemical formula is , and it has a molecular weight of 164.20 g/mol.
Several synthetic methods have been developed to produce 1-(4-hydroxyphenyl)butan-2-one. Notable approaches include:
The Friedel-Crafts alkylation process can be optimized by adjusting the molar ratios of reactants and catalysts. For instance, a typical reaction might involve a molar ratio of phenol to 4-hydroxybutan-2-one ranging from 3:1 to 10:1, with yields reported around 75% .
The molecular structure of 1-(4-hydroxyphenyl)butan-2-one features a butan-2-one backbone with a hydroxyphenyl substituent at one end. The structural formula can be represented as follows:
1-(4-hydroxyphenyl)butan-2-one participates in various chemical reactions due to its functional groups:
For example, catalytic hydrogenation of raspberry ketone can convert it into more complex aromatic compounds, which may exhibit different biological activities .
The mechanism by which raspberry ketone exerts its effects is primarily linked to its interaction with biological pathways involved in metabolism and inflammation. Research indicates that it may influence adipocyte metabolism by modulating lipolysis and fatty acid oxidation processes.
Studies have shown that raspberry ketone may enhance norepinephrine release, which can increase metabolic rate and promote fat loss . Additionally, it has been found to exhibit antioxidant properties that help mitigate oxidative stress in cells.
Relevant analyses such as infrared spectroscopy confirm the presence of functional groups characteristic of phenolic compounds .
1-(4-hydroxyphenyl)butan-2-one has diverse applications across various fields:
1-(4-Hydroxyphenyl)butan-2-one is a white crystalline solid with the systematic IUPAC name 4-(4-hydroxyphenyl)butan-2-one, reflecting its functional groups: a ketone at the second carbon of a butane chain and a phenolic hydroxyl group at the para position of the phenyl ring. Its molecular formula is C₁₀H₁₂O₂, corresponding to a molecular weight of 164.204 g·mol⁻¹ [1] [3] [5]. The compound exhibits limited solubility in water but dissolves readily in ethanol, ether, and volatile oils [3] [5]. Its crystalline structure forms needle-like crystals, with a melting point of 82–85°C and a boiling point of 140–146°C at 0.5 mmHg [2] [3].
Table 1: Chemical and Physical Properties of 1-(4-Hydroxyphenyl)butan-2-one
Property | Value | Reference |
---|---|---|
Molecular Formula | C₁₀H₁₂O₂ | [1] [3] |
Molecular Weight | 164.204 g·mol⁻¹ | [3] [5] |
Melting Point | 82–85 °C | [2] [3] |
Boiling Point | 140–146 °C (0.5 mmHg) | [2] |
Density (Estimate) | 1.0326 g/cm³ | [3] |
Solubility in Water | Insoluble | [3] [5] |
LogP (Partition Coefficient) | 1.33 (at 20°C) | [5] |
Vapor Pressure | 40 Pa (at 25°C) | [3] |
The compound’s nomenclature includes several synonyms rooted in historical and industrial contexts:
Raspberry ketone was first isolated and identified in the early 20th century as the key aroma compound in raspberries. Initial studies in the 1950s–1960s focused on elucidating its structure and developing synthetic routes due to its low abundance in natural sources. The compound’s significance in flavor chemistry was cemented when researchers confirmed that concentrations as low as 1–4 mg per kilogram of fresh raspberries could impart the characteristic aroma [2].
Industrial synthesis began in earnest in the 1960s to meet flavor industry demands. A pivotal advancement was the development of a two-step Claisen-Schmidt condensation process:
In 1965, the U.S. Food and Drug Administration (FDA) granted it Generally Recognized as Safe (GRAS) status for use in food flavorings, validating its safety at low concentrations and accelerating its industrial adoption [2].
1-(4-Hydroxyphenyl)butan-2-one occurs naturally in several Rosaceae fruits, most notably:
Beyond fruits, it serves as an ecological semiochemical. Orchids like Dendrobium superbum and Bulbophyllum spp. emit it to attract male fruit flies (Dacini spp.) for pollination [2].
Biosynthesis
The biosynthetic pathway in plants originates from L-phenylalanine, a product of the shikimate pathway:
Table 2: Natural Occurrence of 1-(4-Hydroxyphenyl)butan-2-one
Source | Concentration | Role |
---|---|---|
Red Raspberry (Rubus idaeus) | 1–4 mg/kg fruit | Primary aroma compound |
Cranberry (Vaccinium spp.) | Trace amounts | Secondary volatile |
Blackberry (Rubus spp.) | Trace amounts | Secondary volatile |
Dendrobium superbum (Orchid) | Emission signal | Pollinator attractant |
Recent metabolic engineering breakthroughs have reconstructed this pathway in heterologous hosts. For example, transgenic tobacco (Nicotiana tabacum) expressing benzalacetone synthase (BAS) and raspberry ketone synthase (RZS1) produced 0.45 μg/g raspberry ketone and 4.5 μg/g glycosides by redirecting phenylpropanoid flux [4]. Similarly, Escherichia coli engineered with tyrosine ammonia-lyase (TAL), p-coumaroyl-CoA ligase (PCL), BAS, and a ketoreductase achieved titers up to 12.9 mg/L [6].
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